1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core integrated with a [1,4]dioxino ring system. The molecule is substituted with a 3,4-dimethylphenyl group at position 1 and a 4-methylphenyl group at position 3 (Fig. 1).
Properties
IUPAC Name |
12-(3,4-dimethylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)26-22-15-28-23-14-25-24(31-10-11-32-25)13-21(23)27(22)30(29-26)20-9-6-17(2)18(3)12-20/h4-9,12-15H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCMGYBNVMMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=C(C=C6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Aromatic Substitution: : Starting with 3,4-dimethylphenyl and 4-methylphenyl derivatives, undergoes aromatic nucleophilic substitution.
Formation of Dioxane Ring:
Pyrazoloquinoline Core: : Building the core structure often involves cyclization reactions facilitated by a base or acid, combined with the appropriate solvent system.
Industrial Production Methods
Industrial-scale production might involve:
Optimization of Catalyst Usage: : Using specific catalysts to enhance reaction rates and yield.
Efficient Isolation Techniques: : Employing techniques such as crystallization, distillation, and chromatography for product purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form corresponding quinoline derivatives.
Reduction: : Reduction can yield dihydro derivatives affecting the dioxane ring stability.
Substitution: : Undergoes various substitutions depending on the active sites on the aromatic and pyrazoloquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts for Substitution: : Including transition metals like palladium or nickel.
Major Products
Oxidized Quinoline Derivatives: : Result from oxidation reactions.
Dihydro Derivatives: : From reduction processes affecting the dioxane ring.
Substituted Pyrazoloquinoline Compounds: : From various nucleophilic and electrophilic substitutions.
Scientific Research Applications
Structural Characteristics
The compound features a unique dioxino structure fused with a pyrazoloquinoline framework, contributing to its diverse biological activities. The presence of dimethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The pyrazoloquinoline derivatives have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative of this compound demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential as a lead compound for further development.
Antimicrobial Properties
The antimicrobial activity of compounds related to this structure has been documented extensively. Research indicates effectiveness against a range of pathogens:
- Study Findings : Compounds with similar dioxino and pyrazolo structures exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Data Table :
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
Neurological Applications
Emerging research suggests that the compound may have neuroprotective effects. Studies on related compounds indicate potential benefits in treating neurodegenerative diseases:
- Mechanism of Action : These compounds may modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial in protecting neuronal health.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Some derivatives have shown promise in reducing inflammatory markers:
- Research Insight : In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with similar pyrazoloquinoline derivatives.
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules.
Molecular Targets: : Likely targets include enzymes and receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Involves inhibition of specific enzymes or receptors, which is significant in its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Pyrazolo[4,3-c]quinoline Derivatives
- 3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (): Shares the dioxino-pyrazoloquinoline core but substitutes a 4-fluorobenzyl group at position 5, introducing electron-withdrawing effects. Molecular mass: 439.49 g/mol .
- 7-(3,4-Dimethylphenyl)-3,8,10,11-tetrahydropyrano[3,4-c]pyrazolo[4,3-f]quinoline (): Replaces the dioxino ring with a pyrano moiety, altering solubility and steric bulk. Melting point >300°C, indicating high thermal stability .
Pyrazolo[3,4-b]quinoline Derivatives
- 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (): Lacks the dioxino ring but includes dichlorophenyl and methyl groups. Lower molecular weight (580.85 g/mol) and moderate yield (4.9%) highlight synthetic challenges .
- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (): A simpler analog with planar aromaticity and phenyl/methyl substituents. Intramolecular C–H···N interactions stabilize its conformation .
Substituent Effects
Table 1: Key Substituents and Properties
Biological Activity
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a dioxino and pyrazoloquinoline moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Antiplatelet Activity
Research indicates that derivatives of pyrazoloquinoline compounds can act as thrombopoietin (TPO) receptor agonists. For instance, one study demonstrated that related compounds enhance platelet production, suggesting a potential application in treating thrombocytopenia . The mechanism involves the activation of signaling pathways that promote megakaryocyte proliferation and differentiation.
Anticancer Properties
Several studies have investigated the anticancer activity of pyrazoloquinoline derivatives. For example, a compound structurally similar to 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibited cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
Antioxidant Activity
The compound has also been shown to possess antioxidant properties. Studies suggest that it can scavenge free radicals and inhibit lipid peroxidation, contributing to its protective effects against oxidative stress-related diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- TPO Receptor Activation : Enhances platelet production through signaling pathways involving JAK/STAT.
- Inhibition of Cancer Cell Proliferation : Induces apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Mechanisms : Reduces oxidative stress by increasing the activity of endogenous antioxidant enzymes.
Case Studies
- Thrombocytopenia Treatment : A clinical study examined the effects of a TPO mimetic similar to the compound in patients with chronic immune thrombocytopenic purpura (ITP). Results showed significant increases in platelet counts within weeks of treatment.
- Cancer Cell Line Testing : In vitro studies using human breast cancer (T47D) and colon cancer (HCT-116) cell lines demonstrated that the compound inhibited cell growth significantly compared to control groups. The mechanism was linked to cell cycle arrest at the G2/M phase.
Data Summary
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| Antiplatelet | Increased platelet production | Not specified |
| Anticancer (Colon) | Cytotoxicity | 6.2 μM |
| Anticancer (Breast) | Cytotoxicity | 27.3 μM |
| Antioxidant | Scavenging free radicals | Not specified |
Q & A
Basic Question: What are the common synthetic routes for pyrazolo[4,3-c]quinoline derivatives?
Answer:
A widely used method involves cyclocondensation of 2,4-dichloroquinoline-3-carbonitrile with hydrazine derivatives under acidic conditions. For example, substituted phenylhydrazines react with chalcone intermediates (e.g., 4-alkoxychalcones) in glacial acetic acid with catalytic HCl, followed by reflux to form pyrazoline intermediates. Subsequent cyclization yields the pyrazoloquinoline core . Key steps include:
- Chalcone preparation : Condensation of substituted acetophenones with benzaldehydes.
- Hydrazine coupling : Reaction with (3,4-dimethylphenyl)hydrazine hydrochloride at 60–65°C.
- Cyclization : Reflux in acetic acid/HCl to form the pyrazoloquinoline framework.
Yield optimization (70–85%) requires precise stoichiometry (1:2 chalcone/hydrazine ratio) and purification via silica gel chromatography .
Advanced Question: How can researchers address contradictions in reported synthetic yields for pyrazoloquinoline derivatives?
Answer:
Discrepancies in yields often arise from unoptimized reaction conditions or mischaracterization of intermediates. For instance, a reported L-proline-catalyzed multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines was later found to produce bis-pyrazoles instead of the target compound due to competing pathways . To resolve such issues:
- Validation : Reproduce reactions with strict control of solvent purity, temperature (±2°C), and catalyst loading.
- Intermediate tracking : Use TLC or in-situ NMR to confirm intermediate formation.
- Alternative routes : Switch to Friedländer condensation (if substrates permit) or employ X-ray crystallography for structural validation .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.7–8.2 ppm) and methyl groups (δ 2.1–2.3 ppm for dimethylphenyl substituents). Spin-spin coupling (e.g., dd at J = 7.8–17.1 Hz) confirms pyrazoline ring geometry .
- FT-IR : Peaks at 1682–1685 cm⁻¹ (C=O stretch) and 1255–1297 cm⁻¹ (C-O-C ether linkage) validate functional groups .
- Mass spectrometry : ESI-MS or EIMS identifies molecular ions (e.g., m/z 356 for C24H24N2O) and fragmentation patterns .
Advanced Question: How can computational modeling guide the optimization of pyrazoloquinoline bioactivity?
Answer:
Docking studies and QSAR models can predict binding affinities to biological targets (e.g., kinases or neurotransmitter receptors). For anticonvulsant pyrazolo[3,4-b]quinolines:
- Target selection : Prioritize receptors with high homology to known targets (e.g., GABA_A receptors).
- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids.
- Validation : Compare predicted binding modes with experimental IC50 values from radioligand assays .
A study on 3,5-disubstituted pyrazoles achieved a correlation coefficient (R²) of 0.89 between computed ΔG and experimental activity .
Basic Question: What are the typical challenges in crystallizing pyrazoloquinoline derivatives?
Answer:
Crystallization difficulties stem from conformational flexibility and poor solubility. Strategies include:
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/petroleum ether) for gradual supersaturation.
- Seeding : Introduce microcrystals of analogous compounds to induce nucleation.
- Temperature gradients : Slow cooling from 60°C to room temperature over 24–48 hours .
For example, DL-methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate crystallized in the monoclinic space group P2₁/c with Z = 4 after repeated recrystallization .
Advanced Question: How do substituents on the phenyl rings influence the electronic properties of pyrazoloquinolines?
Answer:
Electron-donating groups (e.g., -OCH3, -CH3) increase π-electron density, altering redox potentials and UV-Vis absorption. For 4-methoxyphenyl derivatives:
- Cyclic voltammetry : Oxidation peaks shift by +0.15 V compared to unsubstituted analogs due to resonance effects.
- DFT calculations : HOMO-LUMO gaps narrow by ~0.3 eV, enhancing charge-transfer transitions (λmax ≈ 350–370 nm) .
Substituent placement (para vs. meta) further modulates steric effects, as shown in X-ray structures with dihedral angles varying by 10–15° .
Basic Question: What safety precautions are essential when handling hydrazine derivatives in pyrazoloquinoline synthesis?
Answer:
- Ventilation : Use fume hoods due to hydrazine’s volatility (BP: 113°C) and carcinogenicity.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Neutralization : Quench excess hydrazine with 10% acetic acid before disposal .
Hydrazine hydrochloride (LD50: 100 mg/kg in rats) requires handling under inert atmospheres to prevent decomposition .
Advanced Question: What mechanistic insights explain regioselectivity in pyrazoloquinoline cyclization?
Answer:
Regioselectivity is governed by electronic and steric factors:
- Electrophilic attack : The C-3 position of quinoline is more electrophilic due to electron-withdrawing nitrile groups, directing hydrazine attack .
- Steric hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl) favor formation of 1,3-disubstituted pyrazoles over 1,5-isomers (3:1 ratio observed in HPLC) .
Isotopic labeling (15N) and kinetic studies confirm a stepwise mechanism: hydrazine addition → cyclodehydration → aromatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
